![molecular formula C₁₀H₁₁NO₂ B1141797 4-Methyl-2-phenyl-5-oxazolidinone CAS No. 70155-88-3](/img/structure/B1141797.png)
4-Methyl-2-phenyl-5-oxazolidinone
Overview
Description
4-Methyl-2-phenyl-5-oxazolidinone is a chiral auxiliary . It reacts with carboxylic acids to produce corresponding acyl derivatives in the presence of a diisopropylcarbodiimide reagent . It can also be employed in the preparation of N-sulfinyloxazolidinone reagent (chiral sulfinyl transfer reagent), which reacts with nucleophiles such as Grignard reagents, enolates, and metalated amides to produce the chiral sulfoxides, sulfinate esters, and sulfonamides .
Molecular Structure Analysis
The molecular formula of 4-Methyl-2-phenyl-5-oxazolidinone is C10H11NO2 . Its molecular weight is 177.20 . The InChI string representation of its structure is1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9-/m1/s1
. Chemical Reactions Analysis
4-Methyl-2-phenyl-5-oxazolidinone is a chiral derivative of propionic acid used in highly enantioselective aldol, alkylation and acylation reactions .Physical And Chemical Properties Analysis
4-Methyl-2-phenyl-5-oxazolidinone is a solid compound . Its optical activity is [α]18/D +168°, c = 2 in chloroform . The melting point is 121-123 °C (lit.) .Scientific Research Applications
Antibacterial Properties
- Oxazolidinones like U-100592 and U-100766 exhibit significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus and Enterococcus faecalis, demonstrating their potential in treating bacterial infections (Zurenko et al., 1996).
Agricultural Applications
- Famoxadone, an oxazolidinone fungicide, shows excellent control of plant pathogens in various classes that infect grapes, cereals, tomatoes, potatoes, and other crops, highlighting its importance in agricultural pest management (Sternberg et al., 2001).
Synthesis and Development
- The stereoselective synthesis of nonproteinogenic amino acids from oxazolidinone derivatives illustrates the versatility of these compounds in synthetic organic chemistry, contributing to the development of novel pharmaceuticals and biochemical tools (Wee & Mcleod, 2003).
- New potent antibacterial oxazolidinone agents like MRX-I are being developed with an improved safety profile, indicating ongoing advancements in the medicinal applications of this class of compounds (Gordeev & Yuan, 2014).
Mechanism of Action
Oxazolidinones, the class of compounds to which 4-Methyl-2-phenyl-5-oxazolidinone belongs, inhibit protein synthesis by binding at the P site at the ribosomal 50S subunit . They interfere with the binding of initiator fMet-tRNAi Met to the ribosomal peptidyltransferase P-site, which is vacant only prior to the formation of the first peptide bond .
Safety and Hazards
properties
IUPAC Name |
4-methyl-2-phenyl-1,3-oxazolidin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-10(12)13-9(11-7)8-5-3-2-4-6-8/h2-7,9,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTPNZGSJFDQCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenyl-5-oxazolidinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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